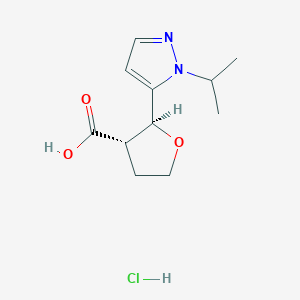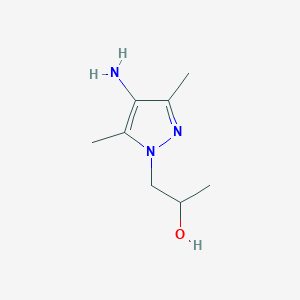
1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an amino group at the 4-position and two methyl groups at the 3 and 5 positions of the pyrazole ring, along with a propan-2-ol moiety attached to the nitrogen at position 1.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL can be achieved through several synthetic routes. One common method involves the alkylation of 4-amino-3,5-dimethylpyrazole with 2-chloropropanol under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-amino-3,5-dimethylpyrazole in a suitable solvent such as ethanol.
- Add a base such as potassium carbonate to the solution.
- Slowly add 2-chloropropanol to the reaction mixture while maintaining the temperature at around 60°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-one.
Reduction: Formation of 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-amine.
Substitution: Formation of various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules with potential therapeutic applications.
Medicine: The compound is investigated for its potential use in drug discovery and development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group and the pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may act as an enzyme inhibitor or receptor modulator, thereby affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
4-Amino-3,5-dimethylpyrazole: Lacks the propan-2-ol moiety but shares the pyrazole core structure.
1-(3,5-Dimethyl-1H-pyrazol-1-YL)propan-2-OL: Similar structure but lacks the amino group at the 4-position.
1-(4-Amino-1H-pyrazol-1-YL)propan-2-OL: Similar structure but lacks the methyl groups at the 3 and 5 positions.
Uniqueness: 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL is unique due to the presence of both the amino group and the propan-2-ol moiety, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C8H15N3O |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
1-(4-amino-3,5-dimethylpyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-5(12)4-11-7(3)8(9)6(2)10-11/h5,12H,4,9H2,1-3H3 |
InChI-Schlüssel |
QPXGCDJDDMKBJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CC(C)O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine](/img/structure/B13337775.png)
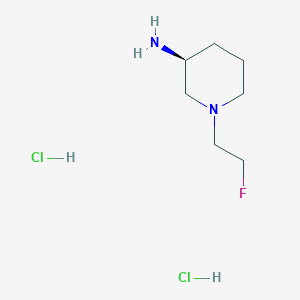

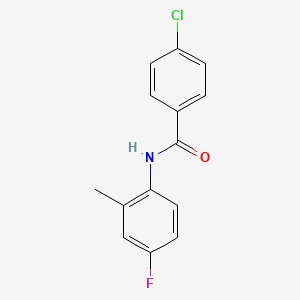



![[(2-Iodocyclohexyl)oxy]cycloheptane](/img/structure/B13337814.png)

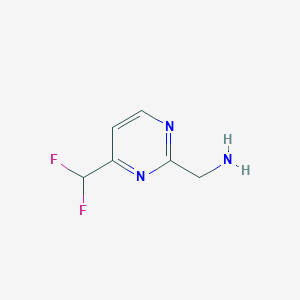
amine](/img/structure/B13337829.png)
![4-(4-Chloro-3-isopropyl-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-ethylbenzonitrile](/img/structure/B13337836.png)
